Necrosulfonamide-d4: A Technical Guide to its Mechanism of Action in Regulated Cell Death
Necrosulfonamide-d4: A Technical Guide to its Mechanism of Action in Regulated Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrosulfonamide-d4 is the deuterated form of Necrosulfonamide (NSA), a potent and specific small molecule inhibitor of regulated necrotic cell death pathways.[1] Primarily utilized as an internal standard for the quantification of NSA in mass spectrometry-based analyses such as GC-MS or LC-MS, Necrosulfonamide-d4 is an invaluable tool for pharmacokinetic and pharmacodynamic studies.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of Necrosulfonamide, with a focus on its roles in inhibiting necroptosis and pyroptosis.
Chemical and Physical Data of Necrosulfonamide-d4
| Property | Value | Reference |
| Chemical Formula | C18H11D4N5O6S2 | [3][5] |
| Molecular Weight | 465.5 g/mol | [3] |
| CAS Number | 1795144-22-7 | [5] |
| Purity | ≥98% (Chemical) | [3] |
| Deuterium Incorporation | ≥99% | [3] |
Mechanism of Action: A Dual Inhibitor of Necroptosis and Pyroptosis
Necrosulfonamide has emerged as a critical chemical probe for studying regulated necrosis, demonstrating a dual inhibitory effect on two distinct programmed cell death pathways: necroptosis and pyroptosis.
Inhibition of Necroptosis via MLKL Targeting
Necroptosis is a form of regulated necrosis that is executed by the Mixed Lineage Kinase Domain-like (MLKL) protein.[6][7] Necrosulfonamide is a potent inhibitor of this pathway, acting downstream of the RIPK1 and RIPK3 kinases.[6][8]
The primary mechanism of NSA in blocking necroptosis involves the direct and covalent modification of human MLKL.[6] Specifically, NSA targets the cysteine residue at position 86 (Cys86) within the N-terminal four-helix bundle domain of MLKL.[6][9] This covalent binding prevents the oligomerization of MLKL, a critical step for its translocation to the plasma membrane and subsequent disruption of membrane integrity.[7][10]
// Nodes TNFR [label="TNFR Activation", fillcolor="#EA4335"]; ComplexI [label="Complex I\n(RIPK1, TRADD, TRAF2)", fillcolor="#FBBC05"]; Necrosome [label="Necrosome Formation\n(RIPK1-RIPK3)", fillcolor="#FBBC05"]; pRIPK3 [label="Phosphorylated RIPK3", fillcolor="#FBBC05"]; MLKL [label="MLKL", fillcolor="#34A853"]; pMLKL [label="Phosphorylated MLKL", fillcolor="#34A853"]; Oligomerization [label="MLKL Oligomerization", fillcolor="#34A853"]; Translocation [label="Membrane Translocation", fillcolor="#34A853"]; Necroptosis [label="Necroptosis\n(Cell Lysis)", fillcolor="#EA4335"]; NSA [label="Necrosulfonamide (NSA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TNFR -> ComplexI; ComplexI -> Necrosome; Necrosome -> pRIPK3; pRIPK3 -> pMLKL [label="Phosphorylation"]; MLKL -> pMLKL; pMLKL -> Oligomerization; Oligomerization -> Translocation; Translocation -> Necroptosis; NSA -> Oligomerization [label="Inhibits by binding to\nCys86 of MLKL", style=dashed, arrowhead=tee, color="#EA4335"];
// Invisible edges for alignment {rank=same; TNFR; NSA} } . Caption: Necrosulfonamide inhibits necroptosis by targeting MLKL.
Inhibition of Pyroptosis via GSDMD Targeting
Pyroptosis is another form of pro-inflammatory programmed cell death that is executed by the Gasdermin (GSDM) family of proteins, particularly Gasdermin D (GSDMD).[11][12] Necrosulfonamide has been identified as a direct inhibitor of GSDMD-mediated pyroptosis.[13][14]
NSA directly binds to GSDMD, preventing the oligomerization of its N-terminal pore-forming domain (GSDMD-NT).[13][15] This inhibition occurs downstream of inflammasome activation and caspase-1-mediated cleavage of GSDMD. By blocking the formation of GSDMD pores in the plasma membrane, NSA prevents cell lysis and the release of pro-inflammatory cytokines like IL-1β.[13][16]
// Nodes PAMPs_DAMPs [label="PAMPs/DAMPs", fillcolor="#EA4335"]; Inflammasome [label="Inflammasome Assembly\n(e.g., NLRP3)", fillcolor="#FBBC05"]; Caspase1 [label="Pro-Caspase-1 -> Caspase-1", fillcolor="#FBBC05"]; GSDMD [label="GSDMD", fillcolor="#34A853"]; GSDMD_NT [label="GSDMD-NT (p30)", fillcolor="#34A853"]; Oligomerization [label="GSDMD-NT Oligomerization", fillcolor="#34A853"]; Pore [label="Pore Formation", fillcolor="#34A853"]; Pyroptosis [label="Pyroptosis\n(Cell Lysis & IL-1β Release)", fillcolor="#EA4335"]; NSA [label="Necrosulfonamide (NSA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PAMPs_DAMPs -> Inflammasome; Inflammasome -> Caspase1; Caspase1 -> GSDMD_NT [label="Cleavage"]; GSDMD -> GSDMD_NT; GSDMD_NT -> Oligomerization; Oligomerization -> Pore; Pore -> Pyroptosis; NSA -> Oligomerization [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"];
// Invisible edges for alignment {rank=same; PAMPs_DAMPs; NSA} } . Caption: Necrosulfonamide inhibits pyroptosis by targeting GSDMD.
Quantitative Data on Necrosulfonamide Activity
| Parameter | Value | Cell Line/System | Condition | Reference |
| IC50 (Necroptosis) | 124 nM | HT-29 | TNF-α, Smac mimetic, z-VAD-fmk induced | [6] |
| Binding Affinity (Kd) for GSDMD | 32.0 ± 3.8 μM | Surface Plasmon Resonance | In vitro | [13] |
| Effective Concentration (Necroptosis) | 1 µM | HT-29 cells | T/S/Z treatment | [1] |
| Effective Concentration (Pyroptosis) | 5 µM | Mouse Bone Marrow-Derived Macrophages | NLRP3 and pyrin-mediated | [13] |
| In Vivo Dosage | 1.65 - 20 mg/kg | Rats and Mice | Various models | [1][13] |
Experimental Protocols
Necroptosis Inhibition Assay in HT-29 Cells
This protocol is a synthesis of methodologies described in the cited literature.[1][4][6][17]
Objective: To assess the inhibitory effect of Necrosulfonamide on necroptosis induced by a combination of TNF-α, Smac mimetic, and a pan-caspase inhibitor.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant human TNF-α
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Necrosulfonamide
-
Cell viability assay kit (e.g., LDH release assay or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Necrosulfonamide in cell culture medium.
-
Pre-treat the cells with various concentrations of Necrosulfonamide or vehicle control (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.
-
Incubate the plate for 8-12 hours at 37°C in a CO2 incubator.
-
Assess cell viability using an LDH release assay according to the manufacturer's instructions.
-
Calculate the percentage of cell death inhibition relative to the vehicle-treated, necroptosis-induced control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of Necrosulfonamide concentration.
// Nodes Seed [label="Seed HT-29 Cells"]; Adhere [label="Overnight Adhesion"]; Pretreat [label="Pre-treat with NSA/Vehicle"]; Induce [label="Induce Necroptosis\n(TNF-α/Smac/z-VAD)"]; Incubate [label="Incubate 8-12h"]; Assay [label="Assess Cell Viability\n(LDH Assay)"]; Analyze [label="Data Analysis (IC50)"];
// Edges Seed -> Adhere; Adhere -> Pretreat; Pretreat -> Induce; Induce -> Incubate; Incubate -> Assay; Assay -> Analyze; } . Caption: Experimental workflow for necroptosis inhibition assay.
Western Blot Analysis of MLKL Phosphorylation
This protocol is based on descriptions of western blotting for necroptosis markers.[18][19][20]
Objective: To determine if Necrosulfonamide inhibits the phosphorylation of MLKL, a key step in the necroptosis pathway.
Materials:
-
Cell lysates from the necroptosis inhibition assay
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (p-MLKL), anti-total-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells from the necroptosis assay with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-MLKL and anti-β-actin antibodies to ensure equal protein loading.
Conclusion
Necrosulfonamide-d4 is an essential tool for the precise quantification of Necrosulfonamide, a well-characterized dual inhibitor of necroptosis and pyroptosis. By targeting the key executioner proteins MLKL and GSDMD, Necrosulfonamide provides a powerful means to dissect the molecular mechanisms of these inflammatory cell death pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target regulated necrosis in a variety of disease contexts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Necrosulfonamide Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear RIPK3 and MLKL contribute to cytosolic necrosome formation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blossombio.com [blossombio.com]
- 12. Necrosulfonamide | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]
- 13. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Regulation and Modification of GSDMD Signaling in Diseases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein | THE LEI GROUP [chem.pku.edu.cn]
- 18. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
